2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
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Description
2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Anticancer Activity
A study focused on the synthesis of a new series of 3(2H)-one pyridazinone derivatives demonstrating potential anti-oxidant activity. These compounds were synthesized through a series of chemical reactions, including esterification, hydrazination, and cyclization, leading to the creation of hydrazide derivatives. These compounds underwent evaluation for in-vitro anti-oxidant activity, showing promising results as potent antioxidants at specific concentrations. Molecular docking studies further investigated their anticancer potential, offering insights into their effectiveness against certain types of cancer cells (Mehvish & Kumar, 2022).
Ligand-free Cu-catalyzed Cyclization for Synthesis
The ligand-free Cu-catalyzed [3 + 2] cyclization process has been utilized for the synthesis of various heterocyclic compounds, including those involving ethyl 2-(pyridin-2-yl)acetates. This methodology facilitates a "one-pot" synthesis approach, utilizing air as the sole oxidant under mild conditions, leading to the production of pyrrolo[1,2-a]quinolines. Such synthetic pathways underscore the importance of heterocyclic compounds in developing pharmacologically active molecules (Yu et al., 2016).
Antioxidant Activity of Heterocyclic Compounds
Research on the antioxidative activity of heterocyclic compounds, specifically those derived from coffee volatiles produced by the Maillard reaction, has shown that pyrroles exhibit significant antioxidant activity. These findings suggest the potential of such heterocyclic compounds in pharmaceutical applications, where antioxidative properties are desirable. The study highlights how functional group modifications can significantly influence the antioxidant activity of these compounds, providing a basis for developing new antioxidants (Yanagimoto et al., 2002).
Properties
IUPAC Name |
2-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-13-4-2-7-16-19(13)10-14(21)18-8-5-11(9-18)22-12-3-1-6-15-17-12/h1-4,6-7,11H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYWHUSEFPQIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.